molecular formula C16H15Cl2NO2 B5710105 N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5710105
M. Wt: 324.2 g/mol
InChI Key: HLLUVBJQFYTHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide, also known as DCPA, is a herbicide that belongs to the acetanilide family. It is widely used in agriculture to control weeds in crops such as corn, soybean, and wheat. DCPA was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.

Mechanism of Action

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide works by inhibiting the growth of weeds through interference with the photosynthetic process. It blocks the synthesis of chlorophyll, which is essential for photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on non-target organisms, including humans and animals. However, studies have shown that it can have some effects on soil microorganisms, which play an important role in maintaining soil health.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide is a widely used herbicide in agricultural settings, and its effectiveness has been well-documented. However, its use in laboratory experiments may be limited due to its potential effects on soil microorganisms and the difficulty of controlling its application in a controlled environment.

Future Directions

1. Development of new herbicides based on the N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide structure with improved efficacy and reduced environmental impact.
2. Investigation of the potential effects of this compound on soil microorganisms and the development of strategies to mitigate these effects.
3. Study of the long-term effects of this compound on soil health and ecosystem function.
4. Exploration of the potential use of this compound in combination with other herbicides to improve weed control in crops.

Synthesis Methods

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide can be synthesized through a multistep process involving several chemical reactions. The starting material is 3,5-dichloroaniline, which is reacted with ethyl chloroacetate to form the intermediate ethyl N-(3,5-dichlorophenyl)acetamide. This intermediate is then treated with sodium hydroxide and 4-ethylphenol to yield the final product, this compound.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide has been extensively studied for its herbicidal properties and its effects on the environment. Research has shown that this compound is effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. It is also relatively safe for use in crops, as it has low toxicity and does not persist in the environment.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-11-3-5-15(6-4-11)21-10-16(20)19-14-8-12(17)7-13(18)9-14/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLUVBJQFYTHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.